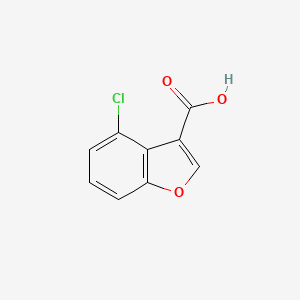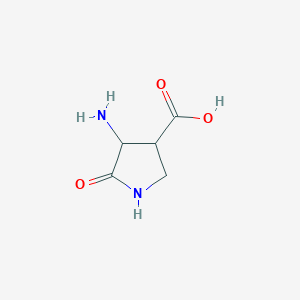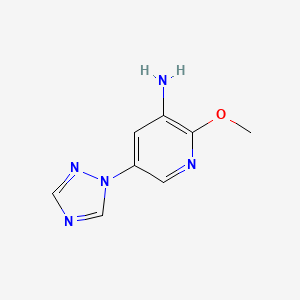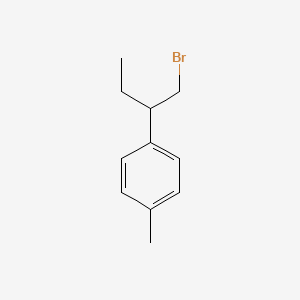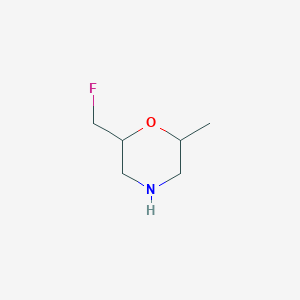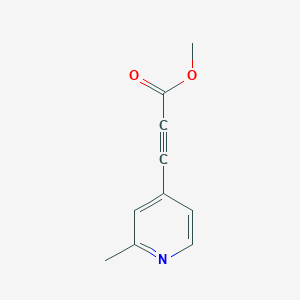
Methyl3-(2-methylpyridin-4-YL)propiolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2-methylpyridin-4-yl)propiolate is an organic compound with the molecular formula C10H9NO2. It is a derivative of pyridine and is characterized by the presence of a methyl group at the 2-position and a propiolate group at the 3-position of the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-methylpyridin-4-yl)propiolate typically involves the reaction of 2-methyl-4-pyridinecarboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with methanol to form the ester product .
Industrial Production Methods
Industrial production of Methyl 3-(2-methylpyridin-4-yl)propiolate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
Methyl 3-(2-methylpyridin-4-yl)propiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methyl-4-pyridinecarboxylic acid.
Reduction: Formation of 3-(2-methylpyridin-4-yl)propanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Methyl 3-(2-methylpyridin-4-yl)propiolate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 3-(2-methylpyridin-4-yl)propiolate involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of covalent bonds with nucleophiles. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
相似化合物的比较
Similar Compounds
Methyl propiolate: A simpler ester with similar reactivity but lacking the pyridine ring.
Ethyl 3-(2-methylpyridin-4-yl)propiolate: An ethyl ester analog with slightly different physical properties.
2-Methyl-4-pyridinecarboxylic acid: The carboxylic acid precursor used in the synthesis of Methyl 3-(2-methylpyridin-4-yl)propiolate.
Uniqueness
Methyl 3-(2-methylpyridin-4-yl)propiolate is unique due to the presence of both the pyridine ring and the propiolate group, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various fields of research.
属性
分子式 |
C10H9NO2 |
|---|---|
分子量 |
175.18 g/mol |
IUPAC 名称 |
methyl 3-(2-methylpyridin-4-yl)prop-2-ynoate |
InChI |
InChI=1S/C10H9NO2/c1-8-7-9(5-6-11-8)3-4-10(12)13-2/h5-7H,1-2H3 |
InChI 键 |
CMWQQTFAKHRNNC-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC(=C1)C#CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


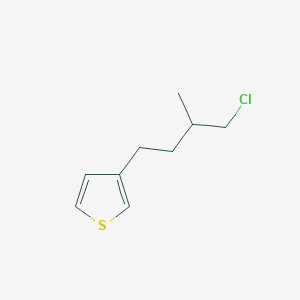
![2-chloro-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B13180280.png)
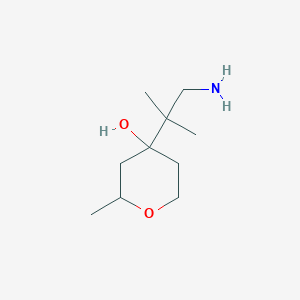

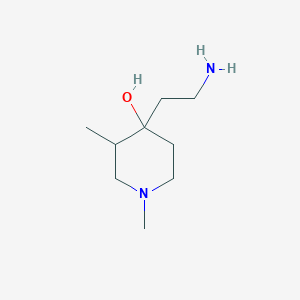
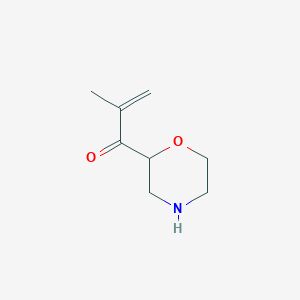
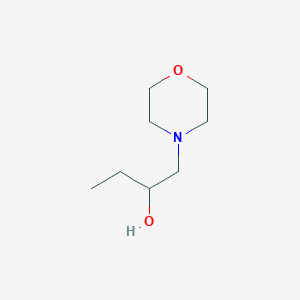
![1-[1-(Aminomethyl)cyclopropyl]prop-2-en-1-one](/img/structure/B13180311.png)
